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Introduction
L-364,918, also known as Devazepide or MK-329, is a potent, selective, and orally active non-

peptide antagonist of the cholecystokinin-A (CCK-A or CCK1) receptor.[1][2] Its high affinity and

selectivity for the CCK1 receptor over the CCK2 receptor make it an invaluable

pharmacological tool for elucidating the physiological and pathological roles of the CCKergic

system in neuroscience.[1][3] This document provides detailed application notes and

experimental protocols for the use of L-364,918 in neuroscience research, with a focus on in

vitro binding assays and in vivo behavioral studies.

Data Presentation
Table 1: In Vitro Binding Affinity of L-364,918 for CCK
Receptors
This table summarizes the binding affinity (IC50 and Ki values) of L-364,918 for CCK1 (CCK-A)

and CCK2 (CCK-B) receptors across various species and tissues. The data highlights the high

selectivity of L-364,918 for the CCK1 receptor.
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Receptor
Subtype

Species
Tissue/Ce
ll Line

Radioliga
nd

IC50 Ki
Referenc
e

CCK1

(CCK-A)
Rat Pancreas

--INVALID-

LINK--L-

364,718

- 0.53 nM [4]

CCK1

(CCK-A)
Rat

Pancreatic

Acini
CCK-8 1.7 nM - [5]

CCK1

(CCK-A)
Bovine Gallbladder

[125I]CCK-

8
45 pM - [1]

CCK1

(CCK-A)
Human

Transfecte

d Cells

[125I]CCK-

8
~5 nM - [3]

CCK2

(CCK-B)
Guinea Pig Brain

[125I]CCK-

8
245 nM - [1]

CCK2

(CCK-B)
Human

Transfecte

d Cells

[125I]Gastr

in
>1000 nM - [3]

Benzodiaz

epine
Chicken

Brain

Membrane

s

[3H]flunitra

zepam
-

>10,000

nM
[6]

Table 2: In Vivo Applications of L-364,918 in
Neuroscience Research
This table provides examples of in vivo studies that have utilized L-364,918 to investigate the

role of CCK1 receptors in various physiological and behavioral processes.
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Research
Area

Species Dose Range
Route of
Administrat
ion

Key
Findings

Reference

Satiety and

Feeding

Behavior

Rat 10-100 µg/kg
Intraperitonea

l (i.p.)

Increased

intake of a

palatable

diet,

suggesting

endogenous

CCK is

involved in

satiety.

[7]

Pancreatic

Growth

Rat, Guinea

Pig, Hamster
25 nmol/kg/h

Continuous

Infusion (s.c.

mini-osmotic

pump)

Blocked the

trophic

effects of

exogenously

infused CCK-

8 on the

pancreas.

[4]

Pancreatic

Secretion
Rat 0.5 - 2 mg/kg

Intravenous

(i.v.)

Completely

blocked

meal-induced

pancreatic

enzyme

secretion.

[8]

Anxiety Mouse 5 µg/kg
Intraperitonea

l (i.p.)

Produced an

anxiolytic-like

profile in the

black/white

exploration

test.
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Conditioned

Reward
Rat 0.1 mg/kg

Intraperitonea

l (i.p.)

Blocked the

acquisition of

conditioned

reward.

[9]

Signaling Pathways and Experimental Workflows
CCK1 Receptor Signaling Pathway
The CCK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11,

leading to the activation of phospholipase C (PLC) and subsequent downstream signaling

cascades. It can also couple to Gs, activating the adenylyl cyclase pathway.[9][10][11]

Cell Membrane

G-Protein Coupling Downstream Effectors

Second Messengers Cellular Response

CCK1 Receptor

Gq/11Activates

Gs
Activates

CCK
Binds to

Phospholipase C
(PLC)

Stimulates

Adenylyl Cyclase
(AC)

Stimulates

IP3

DAG

cAMP

Ca²⁺ Release

PKC Activation

PKA Activation

Click to download full resolution via product page

Caption: Simplified CCK1 receptor signaling cascade.

Experimental Workflow for In Vivo Behavioral Studies
The following diagram outlines a typical workflow for conducting an in vivo behavioral

experiment using L-364,918.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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